(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol
Overview
Description
(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” is a pyrrolidine derivative . Pyrrolidine derivatives have been shown to have a wide range of biological activities and can target various proteins . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε . .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Given the wide range of biological activities of pyrrolidine derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can influence their biological activity .
Result of Action
Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates .
Properties
IUPAC Name |
bis(4-methoxyphenyl)-[(2S)-pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-16-9-5-14(6-10-16)19(21,18-4-3-13-20-18)15-7-11-17(23-2)12-8-15/h5-12,18,20-21H,3-4,13H2,1-2H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSOOPDCJLLHA-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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